Home > Products > Screening Compounds P57534 > 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol - 2098050-04-3

6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol

Catalog Number: EVT-1768437
CAS Number: 2098050-04-3
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI)

Compound Description: IMDHI is a molecule that has shown strong antimicrobial activity against E. coli, P. Vulgaris, and B. subtilis bacterial strains. []

Relevance: IMDHI shares the 2,3-dihydro-1H-inden-1-one core structure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. Both compounds feature a substituent at the 2-position of this core structure. []

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. It demonstrated significant tumor growth inhibition in both A375 melanoma and Colo205 colon cancer xenografts. [, ]

Relevance: GDC-0879 contains the 2,3-dihydro-1H-indenyl substructure, which is also present in 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The difference lies in the substitution pattern and the presence of additional functional groups in GDC-0879. [, ]

6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

Compound Description: This compound is a potent and drug-like G protein-coupled receptor 119 (GPR119) agonist. []

Relevance: This compound features a 2,3-dihydro-1H-inden-1-one scaffold with an amino substituent at the 6-position, similar to 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The primary difference lies in the nature of the substituent attached to the amino group. []

Compound Description: This compound is a novel, potent, efficacious, and orally bioavailable AMPA receptor positive modulator. It shows excellent preclinical pharmacokinetics and CNS penetration. []

Relevance: This compound contains the 2,3-dihydro-1H-indenyl substructure, similar to 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The key difference lies in the substitution pattern at position 2 of the indanyl ring and the presence of a sulfonamide group. []

(2R)-N(4)-Hydroxy-2-(3-hydroxybenzyl)-N(1)-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide and its derivatives

Compound Description: This class of compounds exhibits potent, selective, and orally bioavailable inhibition of aggrecanase. []

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride

Compound Description: This compound exists in two polymorphic forms that are challenging to differentiate using standard analytical techniques. []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 is a potent and orally bioavailable calcitonin gene-related peptide receptor antagonist investigated for the treatment of migraine. []

Relevance: While MK-0974 does not share a core structure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, it exemplifies the development of potent and orally bioavailable compounds targeting neurological pathways, suggesting potential applications for structurally related compounds in similar therapeutic areas. []

5-Chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

Compound Description: SYA 40247 is a chiral compound with high affinity binding to the 5-HT7 receptor. []

Relevance: SYA 40247 shares the 2,3-dihydro-1H-inden-1-one core with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, with both featuring a substituent at position 2 of this core. Both compounds also demonstrate interaction with biological targets, suggesting their potential as pharmacologically active scaffolds. []

2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4,7-diphenyloxepine-3-carbonitrile and 5-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-2-imino-6-phenyl-2H-pyran-3-carbonitrile

Compound Description: These compounds are oxepine and pyran derivatives synthesized from indan-1,3-dione. [, ]

Relevance: These compounds share the 1,3-dioxo-2,3-dihydro-1H-inden-2-yl substructure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The difference lies in the presence of oxepine or pyran rings and various substituents. [, ]

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds have shown weak to moderate inhibitory activities against α-glucosidase enzyme, making them potential therapeutic agents for type-2 diabetes. []

Relevance: While these compounds do not share a direct structural similarity with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, their investigation in the context of anti-diabetic activity suggests a broader interest in exploring compounds with substituted heterocyclic rings for therapeutic applications. []

Relevance: These compounds share the 2,3-dihydro-1H-inden-2-yl substructure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, emphasizing the versatility of this moiety in medicinal chemistry. Despite targeting a different biological system, their development highlights the exploration of this substructure for various applications, including imaging agents. []

(2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401)

Compound Description: MLT-401, an arylidene indanone derivative, exhibits potent antiproliferative activity against Jurkat cells, a model for cancer cells. It also demonstrates significant free radical scavenging properties. []

Relevance: MLT-401 shares the 2,3-dihydro-1H-inden-1-one core structure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, with both featuring a substituent at the 2-position. This structural similarity, alongside its biological activity, suggests the potential of exploring modifications around the core structure of 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol for anticancer activity. []

2,3-dihydro-1H-inden-2-ylurea derivatives

Compound Description: These are derivatives of 2,3-dihydro-1H-inden-2-ylurea that are explored for their potential pharmaceutical applications. []

Relevance: These compounds share the 2,3-dihydro-1H-inden-2-yl substructure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. This similarity highlights the relevance of this substructure in medicinal chemistry and suggests potential therapeutic applications for compounds containing it. []

(3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione benzenesulfonate salt

Compound Description: This compound is a crystalline salt form of a complex piperazinedione derivative. []

Relevance: This compound features a 2,3-dihydro-1H-inden-2-yl substituent, directly connected to the core piperazinedione scaffold. This connection point mirrors the attachment of the 2,3-dihydro-1H-inden-2-yl group in 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The compound's structural complexity highlights the diverse applications of the shared substructure in drug development. []

References:1. 2. 3. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 20. 28.

Properties

CAS Number

2098050-04-3

Product Name

6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol

IUPAC Name

3-(2,3-dihydro-1H-inden-2-ylamino)-1H-pyridazin-6-one

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c17-13-6-5-12(15-16-13)14-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,14,15)(H,16,17)

InChI Key

STQJWXVBTDLORB-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C21)NC3=NNC(=O)C=C3

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=NNC(=O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.